

preparing DSRM-3716 stock solutions for research

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Compound of Interest

Compound Name: DSRM-3716

Cat. No.: B1339040

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Application Notes and Protocols for DSRM-3716

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **DSRM-3716** stock solutions for use in research settings. **DSRM-3716** is a potent and selective inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1) NADase activity, offering a valuable tool for studying axonal degeneration and developing potential therapeutics for neurodegenerative diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Properties

A clear understanding of the chemical properties of **DSRM-3716** is essential for accurate stock solution preparation.

Property	Value	Reference
Chemical Name	5-Iodoisoquinoline	[1] [5]
CAS Number	58142-99-7	[1] [2] [6] [7]
Molecular Formula	C ₉ H ₆ IN	[1] [2] [6] [7] [8]
Molecular Weight	255.06 g/mol	[1] [2] [7] [8]
Purity	≥95% to ≥98% (batch specific)	[6] [7]

Experimental Protocols

Preparation of In Vitro Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results. **DSRM-3716** exhibits solubility in several common laboratory solvents.

Materials:

- **DSRM-3716** solid powder
- Dimethyl sulfoxide (DMSO)
- Ethanol (EtOH)
- Methanol
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Solvent Selection: Choose the appropriate solvent based on experimental requirements. DMSO is a common choice, with reported solubility up to 100 mM. Ethanol is also a suitable solvent with similar solubility. Methanol can also be used.[\[6\]](#)
- Weighing: Carefully weigh the desired amount of **DSRM-3716** powder in a sterile microcentrifuge tube.
- Dissolution:
 - Add the calculated volume of the chosen solvent to the tube.
 - For DMSO, solubility is reported at 50 mg/mL (196.03 mM), often requiring sonication to fully dissolve.[\[1\]](#)[\[8\]](#) For higher concentrations, warming the tube to 37°C and using an ultrasonic bath is recommended.[\[1\]](#)

- For ethanol, solubility is reported up to 100 mM.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. [\[5\]](#)
 - Store stock solutions at -20°C or -80°C, protected from light. [\[1\]](#)[\[6\]](#)[\[8\]](#)
 - Stock solutions are stable for at least one year at -20°C and up to two years at -80°C when protected from light. [\[5\]](#)[\[8\]](#)

Quantitative Data for Stock Solution Preparation:

Desired Concentration	Mass of DSRM-3716 (for 1 mL final volume)	Volume of Solvent
1 mM	0.255 mg	1 mL
5 mM	1.275 mg	1 mL
10 mM	2.55 mg	1 mL
50 mM	12.75 mg	1 mL
100 mM	25.51 mg	1 mL

Note: The above calculations are based on a molecular weight of 255.06 g/mol . For batch-specific molecular weights, refer to the Certificate of Analysis.

Preparation of In Vivo Formulations

For animal studies, **DSRM-3716** can be formulated for administration. The following are examples of formulations that yield a clear solution.

Formulation 1:

- Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
- This formulation results in a solubility of ≥ 2.5 mg/mL (9.80 mM).[5][8]

Formulation 2:

- Add solvents in the following order: 10% DMSO and 90% (20% SBE- β -CD in saline).[5][8]
- This formulation also results in a solubility of ≥ 2.5 mg/mL (9.80 mM).[5][8]

Formulation 3:

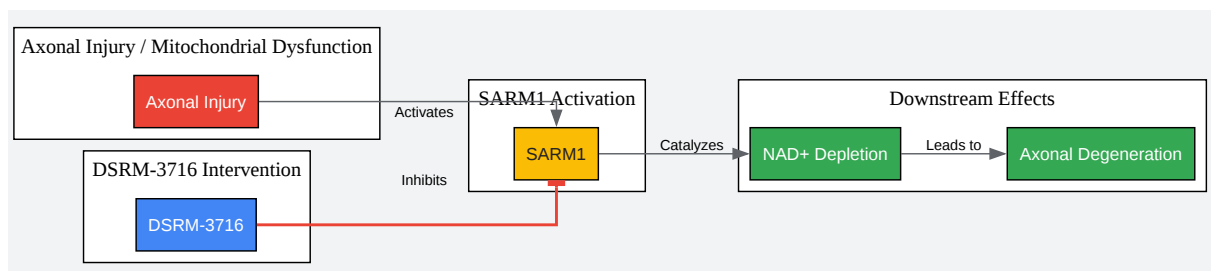
- Add solvents in the following order: 10% DMSO and 90% corn oil.[5][8]
- This formulation provides a solubility of ≥ 2.5 mg/mL (9.80 mM).[5][8]

It is recommended to prepare in vivo working solutions fresh on the day of use.[5]

Signaling Pathway and Experimental Workflow

DSRM-3716 Mechanism of Action

DSRM-3716 is a potent and reversible inhibitor of SARM1 NADase. In response to axonal injury or mitochondrial dysfunction, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD⁺).[3] This NAD⁺ depletion is a critical step in the pathway leading to axonal degeneration. **DSRM-3716** directly inhibits the NADase activity of SARM1, thereby preserving NAD⁺ levels and protecting axons from degeneration.[1][3][9]

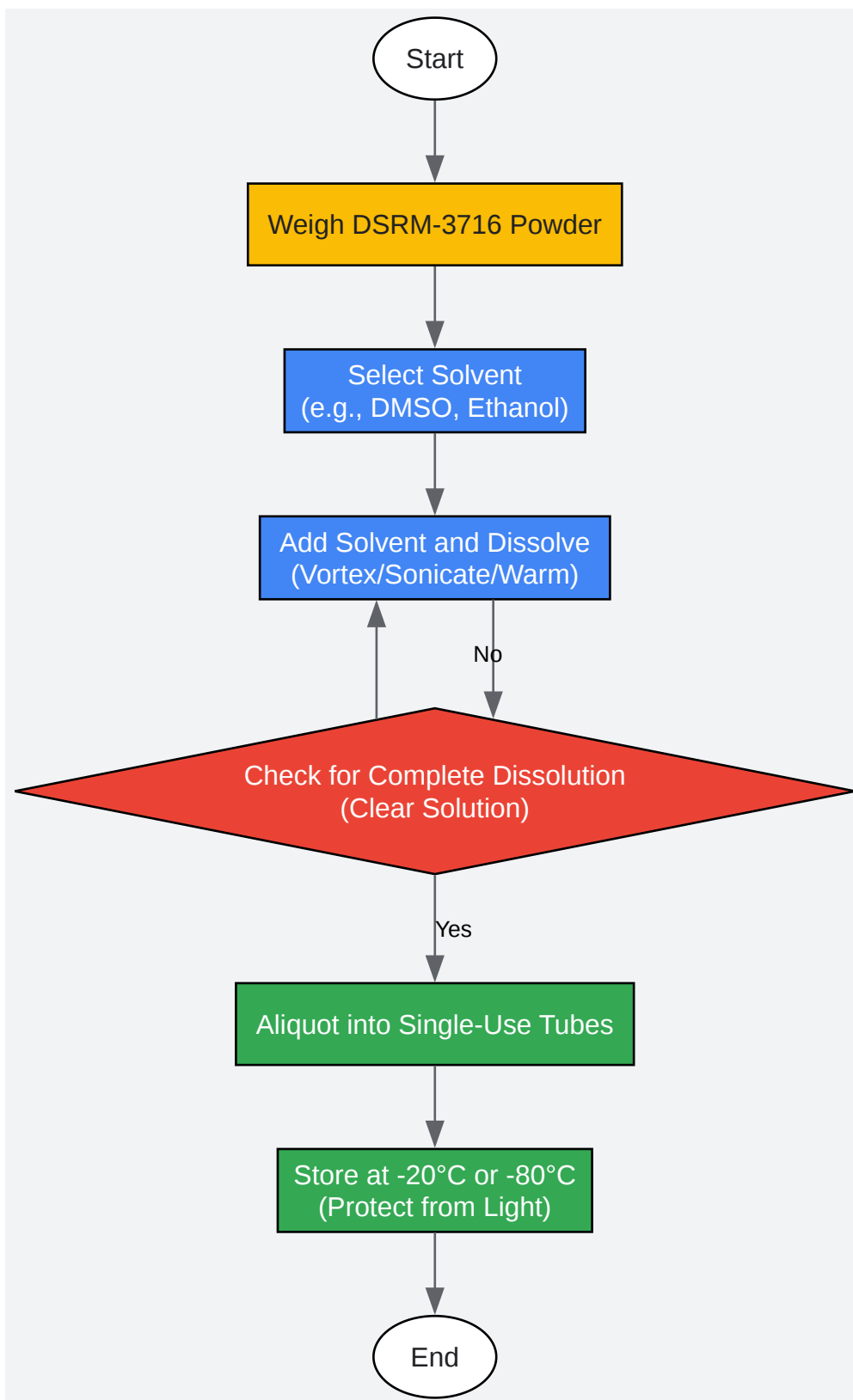


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Caption: Mechanism of action of **DSRM-3716** in preventing axonal degeneration.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing **DSRM-3716** stock solutions.



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Caption: General workflow for preparing **DSRM-3716** stock solutions.

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